molecular formula C22H13NO2 B13135167 9,10-Anthracenedione, 1-amino-2-(phenylethynyl)- CAS No. 115057-71-1

9,10-Anthracenedione, 1-amino-2-(phenylethynyl)-

Cat. No.: B13135167
CAS No.: 115057-71-1
M. Wt: 323.3 g/mol
InChI Key: CNVOMYLAPARHAY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Amino-2-(phenylethynyl)anthracene-9,10-dione typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds. The process involves the reaction of 9,10-anthraquinone with phenylacetylene in the presence of a palladium catalyst and a base . The reaction conditions are usually mild, and the yields are generally high. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and reduce costs.

Chemical Reactions Analysis

1-Amino-2-(phenylethynyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to the corresponding dihydroxy compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-2-(phenylethynyl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Investigated for potential use in photodynamic therapy due to its photophysical properties.

    Industry: Utilized in the production of OLEDs and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 1-Amino-2-(phenylethynyl)anthracene-9,10-dione involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, such as imaging and optoelectronics. The molecular targets and pathways involved are primarily related to its photophysical behavior .

Comparison with Similar Compounds

1-Amino-2-(phenylethynyl)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:

These comparisons highlight the uniqueness of 1-Amino-2-(phenylethynyl)anthracene-9,10-dione in terms of its specific functional groups and resulting properties.

Properties

CAS No.

115057-71-1

Molecular Formula

C22H13NO2

Molecular Weight

323.3 g/mol

IUPAC Name

1-amino-2-(2-phenylethynyl)anthracene-9,10-dione

InChI

InChI=1S/C22H13NO2/c23-20-15(11-10-14-6-2-1-3-7-14)12-13-18-19(20)22(25)17-9-5-4-8-16(17)21(18)24/h1-9,12-13H,23H2

InChI Key

CNVOMYLAPARHAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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